3-Bromo-6-methylbenzene-1,2-diol
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Overview
Description
3-Bromo-6-methylbenzene-1,2-diol is an organic compound belonging to the class of bromophenols It is characterized by a benzene ring substituted with a bromine atom at the third position, a methyl group at the sixth position, and two hydroxyl groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-methylbenzene-1,2-diol. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the selective bromination at the third position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-m
Properties
Molecular Formula |
C7H7BrO2 |
---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
3-bromo-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |
InChI Key |
ZKLBKEPZSZBGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)O |
Origin of Product |
United States |
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